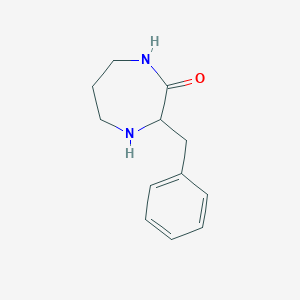
3-Benzyl-1,4-diazepan-2-one
Vue d'ensemble
Description
3-Benzyl-1,4-diazepan-2-one is a chemical compound with the molecular formula C12H16N2O. It belongs to the class of 1,4-diazepines, which are seven-membered heterocyclic compounds containing two nitrogen atoms.
Mécanisme D'action
Target of Action
It is structurally similar to diazepam, a well-known benzodiazepine . Benzodiazepines typically target the gamma-aminobutyric acid (GABA) receptors in the central nervous system .
Mode of Action
Based on its structural similarity to diazepam, it may bind to stereospecific benzodiazepine receptors on the postsynaptic gaba neuron at several sites within the central nervous system . This binding could enhance the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions .
Biochemical Pathways
Benzodiazepines like diazepam, to which 3-benzyl-1,4-diazepan-2-one is structurally similar, are known to affect the gabaergic system . This system is involved in numerous downstream effects, including sedation, muscle relaxation, and reduction of anxiety .
Result of Action
If it acts similarly to diazepam, it could result in hyperpolarization and stabilization of neurons, leading to decreased neuronal excitability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with a suitable diketone under acidic or basic conditions to form the diazepine ring. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of reduced diazepine derivatives.
Substitution: Formation of alkylated or acylated diazepine derivatives.
Applications De Recherche Scientifique
3-Benzyl-1,4-diazepan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the field of neurology and psychiatry.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Oxazepam: A benzodiazepine with similar therapeutic uses but different pharmacokinetic properties
Uniqueness
3-Benzyl-1,4-diazepan-2-one is unique due to its specific substitution pattern on the diazepine ring, which may confer distinct pharmacological properties compared to other benzodiazepines.
Propriétés
IUPAC Name |
3-benzyl-1,4-diazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12-11(13-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHOEUCVEUIWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C(=O)NC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



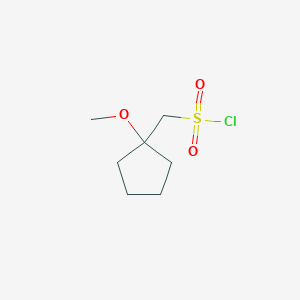
![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride](/img/structure/B1382657.png)
![(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1382658.png)
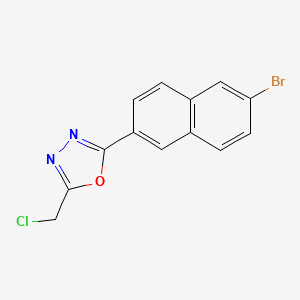
![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)

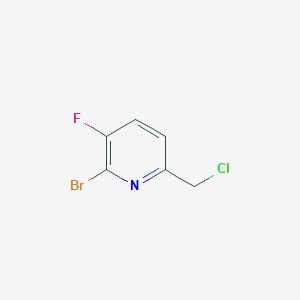

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)
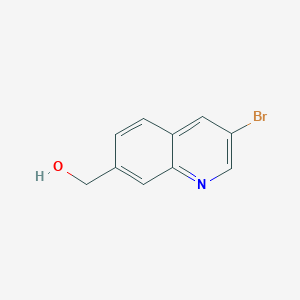
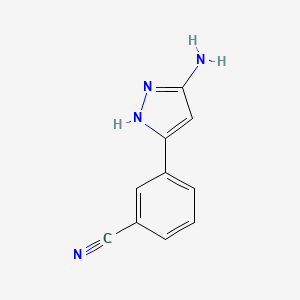
![3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1382675.png)
![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382676.png)
